(2S)-2-(dimethylamino)hexanoic acid hydrochloride
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Overview
Description
(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: is a chiral amino acid derivative with a molecular structure that includes a six-carbon chain, a dimethylamino group at the second carbon, and a carboxylic acid group at the end, which is protonated to form the hydrochloride salt
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to isolate the (2S)-enantiomer.
Asymmetric Synthesis: Catalytic asymmetric synthesis can be employed to directly produce the (2S)-enantiomer using chiral catalysts.
Chemical Modifications: Starting from (2S)-2-amino hexanoic acid, chemical modifications can introduce the dimethylamino group through reductive amination reactions.
Industrial Production Methods:
Batch Production: Large-scale production often involves batch processes where the compound is synthesized in controlled environments to ensure purity and yield.
Continuous Flow Synthesis: Advanced methods may use continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Amine Oxide: From oxidation reactions.
Alcohol: From reduction reactions.
Substituted Amine: From nucleophilic substitution reactions.
Scientific Research Applications
(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and enzyme inhibition.
Medicine: Investigated for its therapeutic properties, including potential use as a drug precursor.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes and receptors due to its chiral structure.
Pathways Involved: May influence metabolic pathways and signal transduction processes.
Comparison with Similar Compounds
(2S)-2-(Dimethylamino)hexanoic Acid Hydrochloride: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other amino acid derivatives, such as (2S)-2-(methylamino)hexanoic acid hydrochloride and (2S)-2-(ethylamino)hexanoic acid hydrochloride.
Uniqueness: The presence of the dimethylamino group provides distinct chemical and biological properties compared to its analogs.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
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Properties
CAS No. |
2550996-66-0 |
---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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